2-chloro-N-(4-cyclopentyloxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-cyclopentyloxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, an acetamide group, and a cyclopentyloxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-cyclopentyloxyphenyl)acetamide typically involves the reaction of 4-cyclopentyloxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated systems and reactors ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-cyclopentyloxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The acetamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-chloro-N-(4-cyclopentyloxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of novel materials with specific properties such as conductivity or fluorescence.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-cyclopentyloxyphenyl)acetamide involves its interaction with specific molecular targets. The chloro group and the acetamide moiety play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopentyloxyphenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-methoxyphenyl)acetamide
- 2-chloro-N-(4-ethoxyphenyl)acetamide
- 2-chloro-N-(4-phenoxyphenyl)acetamide
Uniqueness
2-chloro-N-(4-cyclopentyloxyphenyl)acetamide is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties. This makes it more suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-chloro-N-(4-cyclopentyloxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-9-13(16)15-10-5-7-12(8-6-10)17-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXVEAABQHFPMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.